4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(3-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}pyridin-4-yl)benzamide
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Overview
Description
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(3-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}pyridin-4-yl)benzamide is a complex organic compound characterized by its unique structure, which includes multiple morpholine and sulfonyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar compounds with a pyridine core have been reported to act as anion receptors or display hydrogen bond interactions that are essential in maintaining biological processes .
Mode of Action
It’s known that compounds with a similar structure can form strong n–h⋯o hydrogen bonds . This suggests that N,N’-(pyridine-3,4-diyl)bis(4-((2,6-dimethylmorpholino)sulfonyl)benzamide) might interact with its targets through hydrogen bonding, leading to changes in the targets’ function or structure.
Biochemical Pathways
Compounds with similar structures have been utilized in various biochemical processes, including metal extraction, molecular switching, catalysis, and supramolecular assemblies .
Pharmacokinetics
Similar compounds are often well soluble in dimethylformamide (dmf) and dimethylsulfoxide (dmso), and stable at room temperature . These properties could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been reported to exhibit a broad spectrum of pharmacological activity .
Action Environment
Similar compounds have been reported to be stable at room temperature , suggesting that temperature could be a significant environmental factor influencing the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(3-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}pyridin-4-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route can be summarized as follows:
Formation of Intermediate Compounds: The synthesis begins with the preparation of key intermediates, such as 2,6-dimethylmorpholine and sulfonyl chloride derivatives.
Coupling Reactions: The intermediates are then subjected to coupling reactions to form the core structure of the compound. This involves the reaction of 2,6-dimethylmorpholine with sulfonyl chloride to form 2,6-dimethylmorpholin-4-yl sulfonyl chloride.
Amidation: The sulfonyl chloride intermediate is then reacted with 4-aminobenzamide and 4-aminopyridine derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(3-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and amide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(3-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}pyridin-4-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used as a tool compound to study cellular pathways and molecular targets.
Pharmaceutical Development: The compound is investigated for its potential to serve as a lead compound in drug discovery programs.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(3-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}pyridin-4-yl)benzamide can be compared with other similar compounds, such as:
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide: This compound shares the sulfonyl and morpholine groups but lacks the pyridine and additional benzamide moieties.
N-(3-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}pyridin-4-yl)benzamide: This compound includes the pyridine and benzamide groups but lacks the additional sulfonyl and morpholine groups.
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]pyridin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N5O8S2/c1-20-16-35(17-21(2)43-20)45(39,40)26-9-5-24(6-10-26)30(37)33-28-13-14-32-15-29(28)34-31(38)25-7-11-27(12-8-25)46(41,42)36-18-22(3)44-23(4)19-36/h5-15,20-23H,16-19H2,1-4H3,(H,34,38)(H,32,33,37) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBYESGCZCUTMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=NC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CC(OC(C5)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N5O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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